molecular formula C9H7ClIN B8702088 5-chloro-2-iodo-1-methyl-1H-indole

5-chloro-2-iodo-1-methyl-1H-indole

Cat. No.: B8702088
M. Wt: 291.51 g/mol
InChI Key: IRDDEMKEPFTDLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Indole (B1671886) Derivatives in Chemical Science

The indole nucleus is a recurring motif in numerous natural products, pharmaceuticals, and agrochemicals, underscoring its profound importance in the chemical sciences. nih.govopenmedicinalchemistryjournal.com Its inherent aromaticity and the presence of a nitrogen heteroatom endow it with a rich and diverse reactivity, making it a valuable synthon for the construction of complex molecular architectures.

Indole as a Privileged Scaffold in Organic Chemistry Research

The term "privileged scaffold" refers to a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme. mdpi.com The indole ring system epitomizes this concept, with its derivatives showing a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. wisdomlib.org This versatility stems from the indole's ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological macromolecules. nih.gov Consequently, the synthesis of novel indole derivatives remains a vibrant and highly active area of research in the pursuit of new therapeutic agents and molecular probes. openmedicinalchemistryjournal.com

Role of Halogenated Indoles in Advanced Chemical Research

The introduction of halogen atoms onto the indole ring dramatically influences its electronic properties and reactivity. Halogenation can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and bioavailability. nih.gov Furthermore, the carbon-halogen bond serves as a versatile handle for further synthetic transformations, such as cross-coupling reactions, which are instrumental in the construction of more complex molecules. chemrevlett.com Specifically, iodinated indoles are valuable precursors in various coupling reactions due to the high reactivity of the carbon-iodine bond. chemrevlett.com Research into halogenated indoles, particularly those derived from marine organisms, has revealed a wealth of compounds with potent biological activities. nih.gov

Impact of N-Methyl Substitution on Indole Reactivity and Properties

Alkylation of the indole nitrogen, most commonly through methylation, significantly alters the compound's chemical behavior. The presence of a methyl group at the N-1 position prevents the formation of the indolyl anion under basic conditions and blocks N-H hydrogen bond donation. bhu.ac.inst-andrews.ac.uk This modification can influence the molecule's reactivity in electrophilic substitution reactions, often directing substitution to different positions on the indole ring compared to its N-unsubstituted counterpart. rsc.org Moreover, N-methylation can impact the compound's solubility and metabolic stability, which are crucial parameters in medicinal chemistry. acs.org

Overview of Research Trajectories for Complex Indole Systems

The exploration of complex indole systems in academic research follows several key trajectories. A primary focus is the development of novel synthetic methodologies to access diverse and intricately substituted indole derivatives. This includes the refinement of classical indole syntheses, such as the Fischer and Madelung methods, as well as the invention of new, more efficient and environmentally friendly protocols. openmedicinalchemistryjournal.combhu.ac.in Another significant research avenue involves the investigation of the biological activities of these compounds. This often entails screening libraries of indole derivatives against various biological targets, such as enzymes and receptors, to identify lead compounds for drug discovery programs. wisdomlib.orgnih.gov Furthermore, there is a growing interest in the material science applications of indole-based compounds, exploring their potential in areas such as organic electronics and sensor technology.

Scope and Research Focus on 5-chloro-2-iodo-1-methyl-1H-indole

The specific compound, this compound, encapsulates the key structural features discussed above: a halogenated indole core with an N-methyl substituent. Research on this molecule is primarily centered on its utility as a synthetic intermediate. The presence of two different halogen atoms at distinct positions on the indole ring, along with the N-methyl group, offers a platform for regioselective functionalization. The iodo group at the C-2 position is particularly susceptible to a variety of cross-coupling reactions, allowing for the introduction of diverse substituents at this site. The chloro group at the C-5 position, being less reactive, can either be retained in the final product or be targeted for transformation under more forcing reaction conditions.

The synthesis of this compound itself is a subject of research, with efforts focused on developing high-yielding and scalable routes. One common approach involves the N-methylation of 5-chloro-1H-indole, followed by iodination at the C-2 position. The physical and spectroscopic properties of this compound are also of interest for its characterization and for understanding the electronic effects of its substituents.

Below is a table summarizing some of the key properties of related indole compounds, providing a comparative context for understanding the characteristics of this compound.

Property6-Chloro-1-methyl-1H-indole1-Methyl-1H-indole-5-sulfonyl chlorideMethyl 5-iodo-1H-indole-6-carboxylateThis compound
Molecular Formula C₉H₈ClN americanelements.comC₉H₈ClNO₂S sigmaaldrich.comC₁₀H₈INO₂C₉H₇ClIN smolecule.com
Molecular Weight 165.62 g/mol americanelements.com229.68 g/mol sigmaaldrich.com301.07 g/mol 291.51 g/mol smolecule.com
Boiling Point 278.44 °C at 760 mmHg americanelements.comNot Available375 °C (Predicted) epa.govNot Available
Density 1.187 g/cm³ americanelements.comNot Available1.86 g/cm³ (Predicted) epa.govNot Available
Flash Point 122.197 °C americanelements.comNot Applicable sigmaaldrich.com191 °C (Predicted) epa.govNot Available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7ClIN

Molecular Weight

291.51 g/mol

IUPAC Name

5-chloro-2-iodo-1-methylindole

InChI

InChI=1S/C9H7ClIN/c1-12-8-3-2-7(10)4-6(8)5-9(12)11/h2-5H,1H3

InChI Key

IRDDEMKEPFTDLE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C=C1I

Origin of Product

United States

Synthetic Methodologies for 5 Chloro 2 Iodo 1 Methyl 1h Indole and Its Analogs

Classical and Conventional Synthetic Routes to Halogenated 1H-Indoles

Traditional methods for synthesizing halogenated indoles often involve multi-step processes that have been refined over many years. These routes, while effective, may sometimes be limited by harsh reaction conditions. livescience.io

Regioselective Synthesis of 5-chloro-2-iodo-1-methyl-1H-indole Precursors

The regioselective synthesis of precursors is crucial for the targeted construction of this compound. A common strategy involves the initial preparation of a correctly substituted aniline (B41778) derivative. For instance, the synthesis of 5-chloro-2-iodoaniline (B43998) can be achieved from 4-chloro-2-nitroaniline (B28928) in a two-step process. chemicalbook.com The first step involves diazotization of the aniline followed by iodination, and the second step is the reduction of the nitro group to an amine. chemicalbook.com

Another key precursor, 5-chloro-1-methyl-1H-indole-2,3-dione, can also be synthesized, providing a different route to the final product. chemsynthesis.com The synthesis of 5-chloro-2-methyl-1H-indole has also been reported, which could potentially be a precursor for iodination at the 2-position. chemscene.com The selective introduction of substituents at specific positions on the indole (B1671886) ring is a key challenge, and various methods have been developed to control this regioselectivity. thieme-connect.com

Cyclization Reactions in Indole Core Construction (e.g., Fischer Indole Synthesis adaptations)

The Fischer indole synthesis is a cornerstone in the construction of the indole core. wikipedia.orgthermofisher.combyjus.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgbyjus.com This method is widely used for preparing a variety of substituted indoles, including those with halogen substitutions. wikipedia.orgbyjus.comumn.edu

Adaptations of the Fischer indole synthesis can be employed to produce halogenated indoles. For example, the reaction of a halogen-substituted phenylhydrazine with a suitable ketone or aldehyde under acidic conditions can yield the desired halogenated indole. umn.edu The choice of acid catalyst, which can be a Brønsted or Lewis acid, can influence the reaction's outcome. wikipedia.org While the Fischer indole synthesis is a powerful tool, it can sometimes result in a mixture of regioisomers when using unsymmetrical ketones. thermofisher.com

Advanced and Green Synthetic Approaches for Indole Derivatives

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These advanced approaches often offer milder reaction conditions, higher atom economy, and reduced environmental impact compared to classical routes. livescience.ioopenmedicinalchemistryjournal.com

Transition Metal-Catalyzed Syntheses of Iodoindoles (e.g., Palladium-catalyzed reactions)

Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the synthesis of functionalized indoles. thieme-connect.com Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be utilized in the synthesis of indole precursors. nih.gov For instance, a palladium-catalyzed reaction can be used to form N-arylhydrazones, which are key intermediates in a modified Fischer indole synthesis. wikipedia.org

Palladium-catalyzed cyclization reactions of N-arylamines can also lead to the formation of C-2 substituted indoles through the oxidative linkage of two C-H bonds. thieme-connect.com These methods offer a rapid and atom-economical route to various indole derivatives under mild conditions, often using molecular oxygen as the oxidant. thieme-connect.com

CatalystReactantsProductReference
PalladiumAryl bromides and hydrazonesN-arylhydrazones wikipedia.org
PalladiumN-arylaminesC-2 substituted indoles thieme-connect.com

Organocatalytic Strategies for Indole Construction

Organocatalysis, the use of small organic molecules as catalysts, has gained significant traction as a green and efficient alternative to metal-based catalysis. acs.orgnih.gov This approach avoids the potential for transition-metal contamination in the final products. acs.org Organocatalytic strategies have been successfully applied to the asymmetric functionalization of indoles, allowing for the construction of chiral indole derivatives with high enantioselectivity. acs.orgnih.govacs.org

Various organocatalytic reactions have been developed for the synthesis of indole-based chiral heterocycles. acs.org These methods often involve the use of versatile platform molecules that can be transformed into a wide range of complex structures. acs.org While challenges remain, organocatalysis offers a powerful and sustainable approach to the synthesis of diverse indole derivatives. acs.org

Biocatalytic Methods in Indole Derivative Synthesis

Biocatalysis, which utilizes enzymes to catalyze chemical reactions, offers numerous advantages, including mild reaction conditions, high selectivity, and environmental compatibility. researchgate.net The use of enzymes in the synthesis of indoles and their derivatives is a growing field of research. livescience.ioresearchgate.net

For example, monoamine oxidase (MAO-N) enzymes have been used for the aromatization of indoline (B122111) derivatives to produce indoles. livescience.io This chemo-enzymatic approach, inspired by natural metabolic transformations, provides an efficient and green route to non-chiral aromatic molecules under mild conditions. livescience.io Lipases have also been shown to catalyze the C-3 alkylation of indoles to form oxindoles, another important class of indole derivatives. researchgate.net

EnzymeReaction TypeSubstrateProductReference
Monoamine Oxidase (MAO-N)AromatizationIndoline derivativesIndoles livescience.io
LipaseC-3 AlkylationIndolesOxindoles researchgate.net

Green Chemistry Principles in this compound Synthesis

The synthesis of complex molecules like this compound is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials.

Microwave-Assisted Reactions

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique in the preparation of indole analogs. nih.gov This method often leads to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govorganic-chemistry.org For instance, the synthesis of various indole derivatives has been expedited through microwave irradiation, showcasing its potential for efficient chemical transformations. nih.govunina.itorganic-chemistry.org In many cases, reactions that would typically take hours can be completed in minutes, and yields can be substantially improved. nih.govorganic-chemistry.org This technology is not only convenient but also environmentally friendly, as it often reduces the generation of by-products and simplifies purification processes. nih.gov

The application of microwave heating has been successfully demonstrated in various indole syntheses, including the Bischler indole synthesis, which can be performed under solvent-free conditions. organic-chemistry.org This approach avoids the use of organic solvents and toxic metal catalysts, further enhancing its green credentials. organic-chemistry.org

Solvent-Free Conditions

Conducting reactions without a solvent, or under solid-state conditions, is a cornerstone of green chemistry. This approach minimizes the use and disposal of volatile organic compounds (VOCs), which are often toxic and environmentally damaging. The microwave-assisted, solvent-free Bischler synthesis of 2-arylindoles is a prime example of this principle in action. organic-chemistry.org In this method, anilines and phenacyl bromides react in the solid state, promoted by microwave irradiation, to produce the desired indole derivatives in good yields. organic-chemistry.org This not only simplifies the experimental setup but also reduces the environmental footprint of the synthesis.

Use of Ionic Liquids and Other Green Solvents

While solvent-free conditions are ideal, some reactions still require a liquid medium. In such cases, green solvents like ionic liquids (ILs) are increasingly being explored. ILs are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure, high thermal stability, and recyclability make them attractive alternatives to traditional organic solvents. Although specific examples for the synthesis of this compound are not prevalent, the broader application of ILs in indole synthesis points towards their potential utility in this area.

Nanocatalysis in Indole Synthesis

Nanocatalysts offer several advantages in organic synthesis, including high surface area-to-volume ratios, which can lead to enhanced catalytic activity and selectivity. The use of nanocatalysts can also facilitate easier separation and recycling of the catalyst, contributing to a more sustainable process. In the context of indole synthesis, placing a catalyst within a nano-cavity can create spatial restrictions that influence the reactivity of different C-H bonds, leading to improved selectivity. rsc.org This approach holds promise for the controlled functionalization of the indole ring system.

Chemo- and Regioselectivity in Indole Functionalization

The indole nucleus possesses multiple reactive sites, making the selective functionalization of specific positions a significant challenge. Achieving high chemo- and regioselectivity is crucial for the efficient synthesis of target molecules like this compound.

Strategies for Site-Selective Functionalization of Indole C-H Bonds

Direct C-H bond functionalization has become a powerful tool in organic synthesis, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.org For the indole scaffold, significant progress has been made in the selective functionalization of C-H bonds at various positions. rsc.orgnih.gov

The iodination of the indole ring is a key step in the synthesis of iodo-substituted indoles. For example, the synthesis of 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives involves an electrophilic substitution at the C3 position using iodine and potassium hydroxide. nih.gov This highlights a common strategy for introducing an iodine atom at a specific position on the indole ring.

For the synthesis of this compound, a plausible synthetic route would involve the initial preparation of 5-chloro-1-methyl-1H-indole, followed by selective iodination at the C2 position. The presence of the chloro and methyl groups on the indole ring will influence the regioselectivity of the iodination step. Directing group strategies are often employed to control the site of functionalization. rsc.orgnih.gov For instance, an N-acyl or N-carbamoyl group can direct a transition metal catalyst to a specific C-H bond, enabling its selective functionalization. nih.govresearchgate.net

Recent research has focused on developing catalytic systems that can achieve high regioselectivity in the C-H functionalization of indoles. rsc.orgnih.gov These methods often rely on a deep understanding of the electronic and steric properties of both the indole substrate and the catalyst. nih.gov By carefully tuning reaction conditions and the nature of the directing group, it is possible to achieve selective functionalization at either the C2 or other positions of the indole ring. nih.gov

C2 and C3 Functionalization

The C2 and C3 positions of the indole ring are the most common sites for functionalization due to the inherent reactivity of the pyrrole (B145914) ring. researchgate.netrsc.org While C3 functionalization is often kinetically favored, various methods have been developed to achieve selective C2 functionalization, which is critical for the synthesis of this compound.

Direct C2-iodination of an N-methyl-5-chloroindole precursor is a plausible route. This can be achieved using various iodinating agents. For instance, light-driven, metal-free protocols have been reported for the C2-alkylation of indoles using α-iodosulfones, proceeding through a halogen-bonded complex. nih.gov While this exemplifies C2 functionalization, direct iodination often employs electrophilic iodine sources.

Transition-metal-catalyzed reactions are also pivotal for C2 functionalization. thieme-connect.com Palladium-catalyzed systems, for example, have been used for C-H arylations of free (NH) indoles at the C2 position following decarboxylation of an indole-3-carboxylic acid. nih.gov For the synthesis of the target compound, a direct C2-H iodination of 5-chloro-1-methyl-1H-indole would be a more direct approach.

The table below summarizes various methods for the functionalization of the C2 and C3 positions of the indole ring.

Position Reaction Type Catalyst/Reagents Key Features
C2C-H AlkylationPhotochemical (metal-free)Utilizes halogen-bonded complexes with α-iodosulfones. nih.gov
C2C-H ArylationPd(II)Involves decarboxylation of indole-3-carboxylic acid. nih.gov
C3C-H AlkylationCs2CO3/Oxone® (metal-free)Employs a hydrogen autotransfer-type mechanism with alcohols. chemrxiv.orgrsc.org
C2/C3C-H FunctionalizationRhI/AgI or IrIII/AgICatalyst-controlled site-selectivity with 3-carboxamide indoles. chemrxiv.orgnih.gov
Benzene (B151609) Core (C4-C7) Functionalization

Functionalization of the benzene core of the indole scaffold is generally more challenging than at the C2 or C3 positions. rsc.orgnih.gov The synthesis of this compound necessitates the introduction of a chlorine atom at the C5 position. This can be accomplished either by starting with a pre-functionalized precursor, such as 5-chloro-1-methyl-1H-indole, or by direct chlorination of the 1-methyl-1H-indole core.

Direct C-H functionalization of the benzene portion of indoles often requires the use of directing groups to achieve site selectivity. nih.gov For instance, a pivaloyl group at the C3 position can direct arylation to the C5 position. nih.gov While this is for arylation, similar principles can be applied for halogenation.

A Pd(II)-catalyzed transient directing group strategy has been developed for the C4-chlorination and bromination of indoles using glycine (B1666218) as the transient directing group and CuX₂ as the halide source. acs.org Although this method targets the C4 position, it highlights the potential of directing group strategies for selective halogenation of the indole benzene ring.

The following table outlines methodologies for functionalizing the C4-C7 positions of the indole core.

Position Reaction Type Catalyst/Reagents Directing Group
C4Chlorination/BrominationPd(II), CuX₂Glycine (transient) acs.org
C4ArylationPalladiumFormyl group at C3 nih.gov
C5/C6ArylationCopper/PalladiumN-P(O)tBu₂ at N1 nih.gov
C7Arylation, Olefination, etc.Various transition metalsN-P(O)tBu₂ or N-PtBu₂ at N1 nih.govrsc.org

Directed Group Assisted Functionalization

Directed group assisted C-H functionalization is a powerful strategy for achieving regioselectivity in the synthesis of substituted indoles. thieme-connect.com This approach involves the temporary or permanent installation of a directing group that coordinates to a metal catalyst, bringing it into proximity of a specific C-H bond and facilitating its activation.

For the synthesis of this compound, a directing group could be employed to control the position of chlorination on the benzene ring. For example, installing a directing group at the N1 position, such as a picolinamide (B142947) or a pyrimidyl group, has been shown to direct functionalization to the C7 position. rsc.org Similarly, directing groups at the C3 position, such as an amide, can direct functionalization to either the C2 or C4 positions depending on the catalytic system. chemrxiv.orgnih.govacs.org

The choice of the directing group and the metal catalyst is crucial for controlling the site of functionalization. For instance, with 3-carboxamide indoles, a RhI/AgI co-catalyst system leads to C3-functionalization via a 1,2-acyl translocation, while an IrIII/AgI system results in C2-functionalization. chemrxiv.orgnih.gov

The table below presents examples of directing groups and their influence on the site-selectivity of indole functionalization.

Directing Group Position Directing Group Catalyst System Functionalized Position
N1N-P(O)tBu₂PalladiumC7 nih.gov
N1N-P(O)tBu₂CopperC6 nih.gov
C3AmideIrIII/AgIC2 chemrxiv.orgnih.gov
C3FormylPalladiumC4 nih.gov

Halogen-Directed Functionalization in this compound Synthesis

The presence of a halogen atom on the indole ring can influence subsequent functionalization steps. In the context of synthesizing this compound, the existing chloro group at the C5 position can electronically influence the reactivity of the other positions on the indole nucleus. Halogens are deactivating yet ortho-, para-directing in electrophilic aromatic substitution. However, in the context of metal-catalyzed C-H activation, the directing effect can be more complex.

A plausible synthetic route for this compound could involve the initial synthesis of 5-chloro-1-methyl-1H-indole, followed by selective iodination at the C2 position. The C2 position of the indole is highly susceptible to electrophilic attack, and numerous methods exist for the direct iodination of indoles at this position using reagents like N-iodosuccinimide (NIS) or iodine in the presence of a base.

Alternatively, a halogen dance reaction could potentially be employed, although this is less common for indoles. More relevant are modern photochemical methods. For example, a light-driven, metal-free protocol for the direct C2-H alkylation of indoles has been reported, which relies on the formation of a halogen-bonded complex between a sacrificial donor and an α-iodosulfone. nih.gov This highlights the potential for halogen-involved intermediates to direct functionalization.

Furthermore, the synthesis of halogenated heterocycles can be achieved through innovative methods. For instance, the synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles has been accomplished using an in situ generated copper(I) catalyst and electrophilic triiodide ions, where the iodination occurs on a copper(I) triazolide intermediate. nih.gov While this is for a different heterocyclic system, it demonstrates the creative use of halogenating species in conjunction with metal catalysis.

Chemical Reactivity and Functionalization of 5 Chloro 2 Iodo 1 Methyl 1h Indole

Electrophilic Aromatic Substitution Reactions on Halogenated Indoles

The indole (B1671886) nucleus is characterized by its high electron density, rendering it significantly more susceptible to electrophilic attack than benzene (B151609). youtube.com Electrophilic aromatic substitution (EAS) on indoles typically occurs preferentially at the C3-position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate, the arenium ion, while preserving the aromaticity of the benzene ring. mdpi.com However, in the case of 5-chloro-2-iodo-1-methyl-1H-indole, the C2-position is blocked by an iodine atom.

The electronic nature of the substituents plays a crucial role in directing electrophilic attack. The N-methyl group is an activating group, increasing the electron density of the indole system. Conversely, the chlorine atom at the C5-position is a deactivating group due to its inductive electron-withdrawing effect, yet it directs incoming electrophiles to the ortho and para positions (C4 and C6). The iodine at C2 also influences the electron distribution.

Given that the C2 and C3 positions, the most common sites for electrophilic attack, are either substituted or sterically hindered, electrophilic substitution would likely occur on the benzene portion of the indole ring. researchgate.net The directing effect of the C5-chloro group and the activating N-methyl group would favor substitution at the C4 and C6 positions. The precise outcome of an EAS reaction would depend on the nature of the electrophile and the reaction conditions.

Nucleophilic Substitution and Cross-Coupling Reactions of Iodoindoles

The carbon-iodine bond at the C2-position is the most reactive site for nucleophilic substitution and, more importantly, for a wide array of powerful palladium-catalyzed cross-coupling reactions. illinois.edu This reactivity allows for the introduction of a diverse range of substituents at this position, making 2-iodoindoles key building blocks in organic synthesis.

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org The high reactivity of the C-I bond in this compound makes it an excellent substrate for these transformations. wikipedia.org

The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is particularly effective with iodoindoles. wikipedia.orgresearchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The reaction of this compound with various terminal alkynes can lead to the synthesis of 2-alkynylindoles, which are versatile intermediates for further transformations. nih.govresearchgate.netrsc.org

Table 1: Examples of Sonogashira Coupling with Iodo-Heterocycles
Aryl HalideAlkyneCatalyst SystemProductYield (%)Reference
2-IodoanilinePhenylacetylenePd(PPh₃)₂Cl₂/CuI/Et₃N2-(Phenylethynyl)aniline95 nih.gov
5-IodoindolePropynePd(OAc)₂/KOAc5-PropynylindoleModerate rsc.org
Iodo-containing 2-aryloxazolineVarious terminal alkynesPdCl₂(PPh₃)₂/CuI/Et₃NFunctionalized aryloxazolinesGood researchgate.net

The Heck reaction provides a means to couple the iodoindole with an alkene to form a new carbon-carbon bond, typically with high trans selectivity. organic-chemistry.orgwikipedia.org This reaction is catalyzed by a palladium complex and requires a base. The reaction of this compound with an alkene would yield a 2-vinylindole derivative. libretexts.org The efficiency and outcome of the Heck reaction can be influenced by the nature of the alkene and the specific palladium catalyst and ligands used. nih.gov

Table 2: Examples of Heck Coupling with Iodo-Heterocycles
Aryl HalideAlkeneCatalyst SystemProductYield (%)Reference
IodobenzeneStyrenePdCl₂/KOAcStilbeneGood wikipedia.org
5-IodoindoleAcrylatePd(OAc)₂/K₂CO₃Indole-5-acrylateModerate rsc.org
N-arylacyl indole(E)-β-chlorovinyl ketonePd(OAc)₂Furan-containing indoline (B122111)up to 95 nih.gov

Cross-dehydrogenative coupling (CDC) has emerged as a powerful and atom-economical strategy for the formation of C-C and C-heteroatom bonds directly from two C-H bonds, avoiding the need for pre-functionalized starting materials. wikipedia.orgrsc.org In the context of this compound, CDC reactions could potentially occur at various C-H positions on the indole ring, depending on the reaction conditions and the coupling partner. nih.govmdpi.comlibretexts.org

While the C2-position is blocked, C-H functionalization could be directed to other positions, such as the N-methyl group or positions on the benzene ring (C4, C6, C7). researchgate.netacs.org These reactions are often mediated by transition metal catalysts or can be promoted by oxidants. nih.gov The development of selective CDC reactions on complex indole systems is an active area of research. nih.gov

Ring-Opening and Rearrangement Reactions of Indole Systems

The indole ring is generally stable, but under certain conditions, it can undergo ring-opening or rearrangement reactions. For instance, treatment of indoles with strong acids can lead to dimerization or polymerization. semanticscholar.org In more specific cases, the pyrrole (B145914) ring can be cleaved. An unusual transformation of indoles to pyrazoles has been reported, involving a C2-N1 bond opening followed by cyclization with a tosylhydrazone in the presence of a Lewis acid. nih.gov Another example is the reaction of indoles with aminobenzaldehydes, which can lead to either indole annulation or ring-opening to form quinolines, depending on the nature of the amine. rsc.org The specific applicability of these reactions to this compound would require experimental investigation.

Hydrogenation of the pyrrole ring in indole to form indoline is a common transformation, and subsequent ring-opening of the indoline can occur under specific catalytic conditions, leading to various aniline (B41778) derivatives. osti.gov

Photochemical and Electrochemical Reactivity of Indole Derivatives

The interaction of light or electric current with indole derivatives can induce unique chemical transformations.

Photochemical reactivity: Halogenated indoles can undergo photodehalogenation upon UV irradiation. acs.org For example, photolysis of 4-chloroindole-3-acetic acid in methanol (B129727) leads to efficient dehalogenation. sci-hub.st It is conceivable that the C-Cl and C-I bonds in this compound could be susceptible to photochemical cleavage. Furthermore, photo-induced cyclization reactions of indole derivatives have been reported, offering pathways to complex polycyclic structures. nih.gov The presence of the carbonyl group in N-acylindoles can facilitate intersystem crossing to a reactive triplet state, enabling photocyclization. sci-hub.st Light-driven, metal-free C-H alkylation of indoles has also been achieved through the photochemical activity of halogen-bonded complexes. nih.gov

Electrochemical reactivity: The electrochemical oxidation of N-methylindole has been shown to produce soluble oligomers, primarily an asymmetric cyclic trimer. rsc.org This trimer can undergo a reversible one-electron redox reaction. Electrochemical methods have also been employed for the C3-arylmethylation of indoles. researchgate.net The electrochemical behavior of this compound would be influenced by the presence of the halogen substituents, which could provide additional redox-active sites. Electrochemical reactions of nitrogen-containing compounds are a growing field with applications in the synthesis of complex molecules. nih.govrsc.org

Chemo- and Stereoselective Transformations for Advanced Derivatives

The development of chemo- and stereoselective transformations is crucial for the synthesis of complex and biologically active molecules. For this compound, the differential reactivity of the C-I and C-Cl bonds, as well as the various C-H positions, provides opportunities for selective functionalization.

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Heck reactions, are prime examples of chemoselective transformations at the C2-position. nih.gov By carefully choosing the reaction conditions, it is possible to selectively react the more labile C-I bond while leaving the C-Cl bond intact for subsequent modifications. This stepwise functionalization allows for the controlled introduction of different substituents.

Furthermore, the development of catalytic systems for the enantioselective functionalization of indoles is a major focus in organic synthesis. While not directly demonstrated for this specific substrate, methods for the stereoselective synthesis of indole derivatives, often involving chiral catalysts or auxiliaries, could potentially be adapted to create advanced, non-racemic derivatives of this compound. rsc.org

Structure Activity and Structure Property Relationship Studies of 5 Chloro 2 Iodo 1 Methyl 1h Indole Derivatives

Influence of Halogen Substituents on Molecular Interactions

The presence and nature of halogen substituents on an indole (B1671886) ring profoundly impact its molecular interactions. The substitution of hydrogen with halogens like chlorine and iodine alters the electron distribution and steric profile of the molecule, thereby influencing its ability to form various non-covalent bonds.

Research into halogenated phenylthioureas reveals that the size of the halogen substituent can significantly twist the molecular structure, with larger halogens leading to a more pronounced dihedral angle. mostwiedzy.pl In the solid state, these compounds exhibit a range of intermolecular interactions, including hydrogen bonds and halogen bonds, which dictate the crystal packing. mostwiedzy.pl Specifically, interactions such as I···O, I···S, and I···π have been observed, demonstrating the capability of iodine to act as a halogen bond donor. mostwiedzy.pl

The strength and nature of these interactions are dependent on the identity of the halogen. For instance, studies on co-crystals of pyridine (B92270) amides have shown that the structural influence of halogens increases in the order of Cl < Br < I, which corresponds to the increasing size of the σ-hole. nih.gov This trend is also reflected in the reduction of van der Waals radii in halogen···oxygen interactions, with iodine showing a more significant reduction (10%) compared to bromine (5%). nih.gov This indicates that iodine forms stronger halogen bonds.

Furthermore, the introduction of halogen atoms can enhance the binding affinity of a molecule to biological targets like human serum albumin (HSA). nih.gov In a study of 2-phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives, it was found that the binding affinity to HSA increased with the increasing atomic number of the halogen substituent. nih.gov This suggests that the enhanced polarizability and ability to form stronger non-covalent interactions contribute to more favorable binding.

The position of the halogen substituent is also a critical factor. In 1-benzoyl-3-(halogenophenyl)thioureas, the position of the halogen atom influences the molecular conformation and the types of intermolecular interactions formed. mostwiedzy.pl For example, the antiperiplanar position of the halogen atom relative to the thiocarbonyl group is a recurring conformational feature in some of these structures. mostwiedzy.pl

The following table summarizes the influence of different halogen substituents on molecular interactions based on findings from related halogenated compounds.

HalogenRelative Sizeσ-hole SizeImpact on Molecular GeometryObserved Non-Covalent Interactions
Chlorine (Cl) SmallestSmallestLess significant twisting of the molecular backbone. nih.govWeaker halogen bonds compared to Br and I. nih.gov
Bromine (Br) IntermediateIntermediateModerate twisting of the molecular backbone. nih.govForms Br···O interactions with a 5% reduction in van der Waals radii. nih.gov
Iodine (I) LargestLargestSignificant twisting of the molecular backbone. mostwiedzy.plForms strong I···O, I···S, and I···π interactions. mostwiedzy.plnih.gov Shows a 10% reduction in van der Waals radii in I···O interactions. nih.gov

Role of N-Methyl Group in Pharmacological and Chemical Properties

The N-methyl group in 5-chloro-2-iodo-1-methyl-1H-indole plays a crucial role in defining its pharmacological and chemical properties. The methylation at the nitrogen atom of the indole ring has several significant consequences.

Firstly, the N-methyl group enhances the lipophilicity of the molecule. This increased lipid solubility can influence its pharmacokinetic profile, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) properties. In drug design, modulating lipophilicity is a key strategy to optimize a compound's ability to cross biological membranes and reach its target.

Secondly, the presence of the methyl group at the N-1 position prevents the formation of hydrogen bonds where the indole nitrogen acts as a donor. This is a critical distinction from N-H indoles. While the nitrogen atom in 1-methylindole (B147185) can still act as a hydrogen bond acceptor, the absence of the N-H proton eliminates a significant mode of interaction. nih.gov This alteration in hydrogen bonding capability can drastically change the binding mode of the molecule to biological targets such as enzymes and receptors.

From a chemical reactivity standpoint, the N-methyl group can influence the electronic properties of the indole ring. While the indole nucleus is inherently electron-rich, the methyl group, being weakly electron-donating, can further modulate this electron density. chim.it This can affect the regioselectivity of electrophilic substitution reactions on the indole ring.

In the context of pharmacological activity, the N-methyl group has been shown to be a key feature in various biologically active indole derivatives. For instance, in a study of indeno[1,2-b]indole (B1252910) derivatives as CK2 inhibitors, some of the most active compounds possessed an N-methyl group. researchgate.net Similarly, novel N-methylsulfonyl-indole derivatives have been synthesized and shown to exhibit significant biological activities. nih.gov

The table below outlines the key effects of the N-methyl group on the properties of indole derivatives.

PropertyEffect of N-Methyl Group
Lipophilicity Increases lipophilicity, potentially improving membrane permeability.
Hydrogen Bonding Prevents the indole nitrogen from acting as a hydrogen bond donor. nih.gov
Electronic Properties Acts as a weak electron-donating group, modulating the electron density of the indole ring. chim.it
Pharmacological Activity Can be a crucial feature for biological activity in various indole-based compounds. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are instrumental in drug discovery for predicting the activity of new compounds and optimizing lead structures.

For indole derivatives, QSAR models have been successfully developed to predict their activity as inhibitors of various enzymes. For example, a QSAR study on indeno[1,2-b]indole derivatives as inhibitors of protein kinase CK2 resulted in a robust model with a high correlation coefficient (r² = 0.94). nih.gov This model was then used to predict the activity of other compounds, demonstrating the predictive power of the QSAR approach. nih.gov

In the context of this compound and its derivatives, a QSAR model would aim to correlate molecular descriptors with a specific biological activity. These descriptors can be categorized as electronic, steric, and hydrophobic.

Electronic Descriptors: These quantify the electronic properties of the molecule, such as partial atomic charges, dipole moment, and molecular electrostatic potential. The electron-withdrawing nature of the chlorine and iodine atoms and the electron-donating effect of the N-methyl group would be captured by these descriptors.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. The bulky iodine atom would significantly contribute to these descriptors.

Hydrophobic Descriptors: The most common hydrophobic descriptor is the partition coefficient (logP), which measures the lipophilicity of the compound. The N-methyl group and the halogen substituents would influence this value.

A hypothetical QSAR study on a series of this compound derivatives might reveal that a combination of these descriptors is necessary to accurately predict their biological activity. For instance, the inhibitory activity against a particular enzyme might be positively correlated with the size of the substituent at the 2-position (favoring the larger iodine) and the lipophilicity of the molecule, while being negatively correlated with the electron density at a specific region of the indole ring.

A QSAR analysis of indole analogues as monoamine oxidase (MAO) inhibitors highlighted the importance of both steric and electrostatic fields in the interaction between the inhibitors and the enzymes. nih.gov Similarly, a QSAR study on benzofuran (B130515) and indole derivatives as histone lysine (B10760008) methyl transferase inhibitors identified two key descriptors, minHBint4 and Wlambdal.unity, as being crucial for the model's predictive power. eurjchem.com

The development of a reliable QSAR model for this compound derivatives would require a dataset of compounds with varying substituents and their corresponding measured biological activities. The resulting model could then guide the synthesis of new, more potent analogues.

Conformational Analysis and its Impact on Reactivity and Biological Activity

The three-dimensional conformation of a molecule is intrinsically linked to its reactivity and biological activity. For a molecule like this compound, the spatial arrangement of its substituents can influence its ability to fit into the active site of a biological target and can affect its chemical reactivity.

The indole ring system is generally planar, but the presence of bulky substituents can introduce conformational flexibility. The large iodine atom at the 2-position and the chlorine atom at the 5-position can influence the orientation of the N-methyl group and any other flexible side chains.

Theoretical calculations and experimental methods like X-ray crystallography are used to determine the preferred conformations of molecules. For instance, in a study of 1-benzoyl-3-(halogenophenyl)thioureas, it was found that larger halogen substituents can cause a twisting of the molecule, leading to a non-planar conformation. mostwiedzy.pl

The conformation of a molecule plays a critical role in its biological activity. For a drug to be effective, it must adopt a specific conformation that is complementary to the binding site of its target protein. This "bioactive conformation" may not necessarily be the lowest energy conformation of the molecule in solution.

In the case of this compound, its ability to inhibit a particular enzyme would depend on whether its conformational preferences allow it to fit snugly into the enzyme's active site. The orientation of the chloro and iodo substituents, as well as the N-methyl group, would determine the potential for specific interactions with amino acid residues in the active site.

Conformational analysis also has implications for chemical reactivity. The accessibility of different parts of the molecule for a chemical reaction can be dictated by its conformation. For example, the reactivity of the indole ring towards electrophilic attack can be influenced by the steric hindrance imposed by the substituents in their preferred conformation.

Hydrogen Bonding and Other Non-Covalent Interactions in Indole Derivatives

Non-covalent interactions are the primary forces that govern molecular recognition and the binding of ligands to biological macromolecules. For this compound, a variety of non-covalent interactions are possible.

Hydrogen Bonding: While the N-methyl group precludes the indole nitrogen from acting as a hydrogen bond donor, the molecule can still participate in hydrogen bonding as an acceptor. nih.gov The lone pair of electrons on the nitrogen atom can accept a hydrogen bond from a suitable donor, such as the hydroxyl group of an amino acid residue in a protein. Additionally, the oxygen atoms of carbonyl groups in related indole-2,3-dione structures can act as hydrogen bond acceptors. libretexts.org

Halogen Bonding: As discussed in section 4.1, the iodine and chlorine atoms can participate in halogen bonding. The iodine atom, in particular, is a strong halogen bond donor due to its large and electropositive σ-hole. nih.gov These interactions, where the halogen acts as an electrophilic species, can be highly directional and play a crucial role in molecular recognition. rsc.org

π-Interactions: The electron-rich indole ring system can engage in various π-interactions, including π-π stacking and cation-π interactions.

π-π Stacking: This involves the attractive, non-covalent interaction between aromatic rings. In the context of a protein binding site, the indole ring of this compound could stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan.

Cation-π Interactions: The electron-rich π-system of the indole ring can interact favorably with a cation, such as the positively charged side chain of a lysine or arginine residue.

Theoretical studies on the 1:1 complexes of 1-methylindole with proton donors have shown that hydrogen bonds can form with the π-cloud of both the five-membered and six-membered rings of the indole chromophore. nih.gov This highlights the ability of the indole system to participate in a diverse range of non-covalent interactions.

The following table summarizes the key non-covalent interactions that this compound and its derivatives can participate in.

Interaction TypeDescriptionPotential Sites on this compound
Hydrogen Bonding The molecule acts as a hydrogen bond acceptor. nih.govThe nitrogen atom of the indole ring.
Halogen Bonding The iodine and chlorine atoms act as halogen bond donors. nih.govThe iodine and chlorine substituents.
π-π Stacking Interaction between the indole ring and other aromatic systems.The entire indole ring system.
Cation-π Interaction Interaction between the electron-rich indole ring and a cation.The entire indole ring system.
Van der Waals Forces Non-specific attractive forces between molecules. libretexts.orgThe entire molecule.

Theoretical and Computational Chemistry of 5 Chloro 2 Iodo 1 Methyl 1h Indole

Density Functional Theory (DFT) Studies on Indole (B1671886) Compounds

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. mdpi.comchemscene.com This approach is founded on the principle that the ground-state energy of a many-electron system can be determined from its electron density. DFT methods are widely applied to predict molecular geometries, vibrational frequencies, and various electronic properties of indole derivatives with a high degree of accuracy. nist.govresearchgate.net Studies on similar chlorinated and methylated indole compounds provide a framework for understanding the anticipated behavior of 5-chloro-2-iodo-1-methyl-1H-indole. ukm.mytandfonline.comtandfonline.com

The first step in a typical DFT study involves the optimization of the molecule's geometry to find its most stable conformation. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. Based on studies of similar molecules like 5-chloro-1-(phenylsulfonyl)-1H-indole and 2-methylindole (B41428), the indole ring system is expected to be nearly planar. nist.govnih.gov The substituents—chloro, iodo, and methyl groups—would influence the local geometry.

A critical aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. semanticscholar.org

Table 1: Illustrative HOMO-LUMO Energies and Energy Gaps for Related Indole Derivatives (Calculated using DFT)

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
6,7-dimethoxy-3-[(5-chloro-1,3,3-trimethylindolin-2-ylidene)methyl] isobenzofuran-1(3H)-one-7.33-4.832.50 ukm.my
(R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester--4.59 semanticscholar.org
tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate-6.03-1.214.82 tandfonline.com

Note: The values in this table are for illustrative purposes and are derived from computational studies on different, albeit related, molecules. The exact values for this compound would require specific calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable technique used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red or yellow) are indicative of electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the nitrogen atom of the indole ring and potentially near the chloro and iodo substituents due to their lone pairs of electrons. The hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential. Such maps are crucial for understanding intermolecular interactions, including hydrogen bonding and halogen bonding. achemblock.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis can quantify the delocalization of electron density through charge transfer interactions between filled donor NBOs and empty acceptor NBOs.

In the context of this compound, NBO analysis would elucidate the nature of the C-Cl, C-I, and N-CH₃ bonds, as well as the interactions between the lone pairs of the halogen atoms and the π-system of the indole ring. These interactions, often referred to as hyperconjugation, can significantly influence the molecule's stability and reactivity.

Computational vibrational analysis, typically performed using DFT, calculates the frequencies and intensities of the vibrational modes of a molecule. These theoretical spectra can be correlated with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands to specific molecular motions.

For this compound, a vibrational analysis would predict the characteristic stretching and bending frequencies for the various functional groups. For instance, the C-H stretching vibrations of the aromatic ring and the methyl group, the C-N stretching of the indole ring, and the C-Cl and C-I stretching vibrations would all have distinct calculated frequencies. Comparing these theoretical frequencies with experimental data, if available, can provide strong evidence for the calculated molecular structure. Studies on similar molecules like 2-methylindole have shown excellent agreement between computed and experimentally derived vibrational spectra. nist.govresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the electronic excited states of molecules. It is a powerful tool for predicting electronic absorption spectra (UV-Vis spectra) by calculating the energies and oscillator strengths of electronic transitions.

For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) corresponding to π-π* transitions within the indole chromophore. The results would shed light on how the substituents (Cl, I, and CH₃) influence the electronic absorption properties of the parent indole molecule.

Mechanistic Investigations using Computational Methods

Computational chemistry, particularly DFT, is instrumental in elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways.

For this compound, computational methods could be employed to study its reactivity in various chemical transformations. For example, in nucleophilic substitution reactions, calculations could predict whether the reaction is more likely to occur at the carbon bearing the chloro or the iodo substituent. Computational studies on indolynes (aryne derivatives of indoles) have demonstrated how distortion energies can control the regioselectivity of nucleophilic additions. nih.gov Similar approaches could be applied to understand the reactivity patterns of this compound in reactions such as cross-coupling or cycloadditions. mdpi.com Furthermore, computational studies have been used to understand the stability and interactions of indole derivatives in biological systems, for example, through molecular docking simulations with protein targets. researchgate.net

Reaction Pathway Elucidation and Transition State Analysis

The elucidation of reaction pathways and the analysis of transition states are fundamental to predicting the chemical behavior of a molecule. For substituted indoles, computational methods are invaluable for exploring potential reaction mechanisms.

The synthesis of 3-iodoindoles can be achieved through the electrophilic cyclization of N,N-dialkyl-o-(1-alkynyl)-anilines using iodine. nih.gov Computational studies on similar systems suggest that these cyclizations likely proceed through an anti-attack of the electrophile on the alkyne, forming a key intermediate that leads to the final product. nih.gov In the case of this compound, understanding its formation via precursor molecules would involve mapping the potential energy surface of the reaction, identifying the transition state structures, and calculating the associated energy barriers.

Furthermore, the atmospheric oxidation of indole, initiated by hydroxyl (•OH) and chlorine (•Cl) radicals, has been investigated using quantum chemical calculations. copernicus.org These studies show that •OH addition is the dominant pathway, while for •Cl, both addition and H-abstraction are feasible. copernicus.org The subsequent reactions of the resulting indole radicals with O2 are crucial for understanding their environmental fate. copernicus.org For this compound, the presence of chloro and iodo substituents would influence the regioselectivity of such radical attacks and the stability of the resulting intermediates.

Computational investigations into the N-methylation of indole with dimethyl carbonate (DMC) have revealed that the reaction mechanism is highly dependent on the catalyst used. st-andrews.ac.uknih.gov For instance, with 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst, the reaction proceeds through the formation of an N-methylated DABCO intermediate. st-andrews.ac.uk In contrast, using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can lead to both N-methylation and N-methoxycarbonylation. st-andrews.ac.uk These findings highlight the power of computational chemistry in dissecting complex reaction networks.

A proposed mechanism for the iodine-mediated intramolecular cyclization of enamines to form 3H-indoles involves the generation of an iodide intermediate, followed by an intramolecular Friedel-Crafts type aromatic alkylation. acs.org The reaction rate is influenced by the electronic nature of the substituents on the N-phenyl enamines. acs.org

Below is a table summarizing key aspects of reaction pathway studies on related indole systems:

Reaction SystemComputational MethodKey FindingsReference
Electrophilic cyclization to 3-iodoindolesNot specifiedSuggests anti-attack of electrophile on alkyne. nih.gov
Atmospheric oxidation of indoleQuantum chemical calculations•OH addition is dominant; for •Cl, both addition and H-abstraction are feasible. copernicus.org
N-methylation of indole with DMCB3LYP-D3/6-311+G**Mechanism is catalyst-dependent (DABCO vs. DBU). st-andrews.ac.uknih.gov
Iodine-mediated cyclization of enaminesNot specifiedProceeds via an iodide intermediate and Friedel-Crafts type alkylation. acs.org

Solvent Effects in Computational Modeling

Solvent effects play a critical role in the kinetics and thermodynamics of chemical reactions. springernature.com Computational models can account for these effects through either explicit or implicit solvent models. ucsb.edu

Explicit solvent models involve the inclusion of a number of solvent molecules around the solute, offering a detailed picture of solute-solvent interactions but at a high computational cost. ucsb.edu Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, providing a more computationally efficient approach. ucsb.edu

Studies on the absorption and fluorescence spectra of indole in aqueous solution have demonstrated the importance of accurately modeling solvation effects. aip.org The use of hybrid Quantum Mechanics/Effective Fragment Potential (QM/EFP) methods has been shown to be a computationally efficient way to model large solute-solvent clusters. aip.org These studies indicate that mutual polarization between the solute and solvent is a dominant factor in reproducing spectral features accurately. aip.org

For this compound, the choice of solvent would significantly impact its reactivity. Polar solvents would likely stabilize polar transition states, potentially accelerating certain reactions. Computational modeling of solvent effects would be crucial for predicting its behavior in different reaction media. A study on the interaction between 9-fluorenone (B1672902) and various indoles in different solvents highlighted that polar protic solvents can significantly quench fluorescence, an effect that can be reversed by the indoles. nih.gov

The selection of an appropriate solvent is also a key consideration in developing molecularly imprinted polymers (MIPs) for the recognition of specific molecules. acs.org Computational methods are used to assess the solvation energy in different solvents to identify suitable candidates for the polymerization process. acs.org

SystemComputational ApproachKey InsightReference
Indole in aqueous solutionQM/EFP, Molecular DynamicsMutual polarization is a key factor in accurately modeling spectral properties. aip.org
General solvated systemsContinuum models, Ab initio molecular dynamicsThe choice of model depends on the balance between accuracy and computational cost. springernature.com
Acetone in various solventsImplicit solvent model (SCRF in Gaussian)Demonstrates how solvent polarity can cause solvatochromic shifts in UV spectra. ucsb.edu
9-fluorenone and indolesAb initio calculationsPolar protic solvents can quench fluorescence, which is reversed by indoles. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

MD simulations, often coupled with quantum mechanics (QM) methods (QM/MM), are essential for modeling complex systems like enzymes or materials. In the context of drug design, MD simulations can be used to study the binding of a ligand like this compound to its biological target. These simulations can reveal key binding interactions, conformational changes upon binding, and the role of solvent molecules in the binding process.

For instance, in the study of indole in aqueous solution, MD simulations with both polarizable and non-polarizable force fields were used to model the system's dynamics, which is crucial for understanding its spectral properties. aip.org

Quantum Chemical Parameters for Reactivity Prediction

Quantum chemical parameters, derived from calculations, serve as valuable descriptors for predicting the reactivity and potential toxicity of molecules. researchgate.net These parameters include energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and various reactivity indices.

For halogenated aromatic compounds, these parameters are particularly important for understanding their susceptibility to nucleophilic or electrophilic attack and their potential for forming halogen bonds. acs.org The electrophilicity and nucleophilicity of substituted indoles can be correlated with their excited state properties, which is crucial for designing fluorescent probes. nih.gov

A study on chlorinated polycyclic aromatic hydrocarbons highlighted that properties like HOMO and LUMO energies, dipole moment, and chemical hardness correlate with their binding affinity to the aryl hydrocarbon receptor (AhR), a key mechanism of their toxicity. nih.gov Similar principles would apply to this compound, where the chloro and iodo substituents would significantly influence these quantum chemical parameters. The iodine atom, in particular, could participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition and crystal engineering. acs.org

The table below presents some key quantum chemical parameters and their general implications for reactivity.

ParameterSymbolImplication for Reactivity
Highest Occupied Molecular Orbital EnergyEHOMORelated to the ability to donate electrons (nucleophilicity). Higher EHOMO indicates greater reactivity towards electrophiles.
Lowest Unoccupied Molecular Orbital EnergyELUMORelated to the ability to accept electrons (electrophilicity). Lower ELUMO indicates greater reactivity towards nucleophiles.
HOMO-LUMO GapΔEA smaller gap generally implies higher reactivity.
Dipole MomentµIndicates the overall polarity of the molecule, influencing solubility and intermolecular interactions.
Chemical HardnessηA measure of resistance to deformation of the electron cloud. Harder molecules have a larger HOMO-LUMO gap.
Electrophilicity IndexωA global measure of electrophilic character.

Mechanistic Investigations of Biological Interactions of Indole Scaffolds Relevant to 5 Chloro 2 Iodo 1 Methyl 1h Indole Analogs

Molecular Target Modulation and Binding Mechanisms

Indole-based molecules exert their effects through diverse mechanisms, often involving specific interactions with proteins that regulate critical cellular processes.

Indole (B1671886) derivatives have been shown to bind to a variety of receptors and enzymes, leading to the modulation of their activity.

γ-Aminobutyric Acid Type A (GABAA) Receptors: The indole scaffold has been utilized to develop ligands for GABAA receptors, which are crucial for mediating inhibitory neurotransmission in the central nervous system. nih.gov

Translocator Protein (TSPO): TSPO, an 18-kDa protein located on the outer mitochondrial membrane, is a significant target for indole-based ligands. nih.govresearchgate.net Its expression is upregulated in response to brain injury and neuroinflammation. nih.gov N,N-dialkylindol-3-ylglyoxylamides (IGAs) are a class of high-affinity TSPO ligands that have been developed. benthamscience.com These ligands can stimulate neurosteroidogenesis, which in turn enhances the GABAergic response, leading to anxiolytic-like effects. benthamscience.com The affinity of these compounds is influenced by the substituents on the indole ring and the glyoxylamide moiety.

Murine Double Minute 2 (MDM2): The interaction between the tumor suppressor protein p53 and its negative regulator MDM2 is a key target in cancer therapy. nih.gov Overexpression of MDM2 leads to the degradation of p53. nih.gov Indole-based compounds have been designed to disrupt this interaction. For instance, trifluoro-substituted indole derivatives and 2,3'-bis(1'H-indole) scaffolds have been shown to bind to MDM2, displacing p53 and restoring its tumor-suppressive functions. nih.govnih.gov These antagonists often mimic the key amino acid residues of p53, such as tryptophan, that are crucial for binding to the hydrophobic pocket of MDM2. nih.gov

A2B Adenosine (B11128) Receptor (A2B AR): Indole derivatives have been investigated as antagonists for the A2B adenosine receptor, which is implicated in various physiological and pathological processes. nih.gov

Kelch-like ECH-associated protein 1 (Keap1): The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Non-covalent inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI) are sought after as they are expected to be safer activators of Nrf2. elsevierpure.com Benzo[g]indole derivatives have been identified as a novel class of non-covalent Keap1-Nrf2 PPI inhibitors. elsevierpure.comresearchgate.net These compounds have demonstrated stronger inhibitory activity than previously reported non-covalent inhibitors. researchgate.net Docking studies suggest that these indole derivatives interact with key residues in the Keap1 binding pocket. unina.it

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov The indole scaffold is a versatile framework for the design of kinase inhibitors. nih.gov

Indole-based compounds have been developed as inhibitors of various tyrosine kinases, such as:

Epidermal Growth Factor Receptors (EGFRs) nih.gov

Vascular Endothelial Growth Factor Receptors (VEGFRs) nih.gov

Platelet-Derived Growth Factor Receptors (PDGFRs) nih.gov

For example, new N-alkylindole-substituted 2-(pyrid-3-yl)-acrylonitriles have shown potent antiproliferative activity, with some derivatives exhibiting lower IC50 values than the clinically used multikinase inhibitors gefitinib (B1684475) and sorafenib. nih.gov Molecular docking studies have identified these compounds as potential inhibitors of both EGFR and VEGFR-2, with a preference for VEGFR-2. nih.gov The mechanism often involves the indole nucleus acting as a hinge-binding motif, interacting with the ATP-binding site of the kinase.

Table 1: Examples of Indole-Based Kinase Inhibitors and their Targets

Compound Class Target Kinase(s) Key Findings Reference(s)
N-alkylindole-substituted 2-(pyrid-3-yl)-acrylonitriles EGFR, VEGFR-2 Potent antiproliferative activity, with some derivatives being more active than gefitinib and sorafenib. Preferential activity against VEGFR-2. nih.gov
Indole-2-carboxamides EGFR, VEGFR-2 Dual inhibitory activity with potent antiproliferative effects. researchgate.net
Tyrphostin Derivatives EGFR Indole-based tyrphostins are promising anticancer compounds that can inhibit vital growth factor receptor tyrosine kinases. nih.gov

Microtubules, dynamic polymers of α- and β-tubulin, are essential for various cellular functions, including mitosis, making them a key target for anticancer drugs. researchgate.net Several classes of indole derivatives have been identified as inhibitors of tubulin polymerization. tandfonline.comglobalauthorid.com

These compounds typically bind to the colchicine (B1669291) binding site on β-tubulin, disrupting the formation of the mitotic spindle and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. mdpi.com Key classes of indole-based tubulin inhibitors include:

Aroylindoles tandfonline.com

Arylthioindoles tandfonline.com

Diarylindoles tandfonline.com

Indolylglyoxyamides tandfonline.com

For instance, 3-formyl-2-phenylindoles and indole-aryl-aminopyrimidines have demonstrated potent inhibition of tubulin polymerization and significant antiproliferative activity against various cancer cell lines. tandfonline.com The substitution pattern on the indole ring and the aryl moieties plays a crucial role in their activity.

Table 2: Indole Derivatives as Tubulin Polymerization Inhibitors

Compound IC50 (Tubulin Polymerization) Antiproliferative Activity (IC50) Reference(s)
Indolylpyrimidine analog 250a 0.79 µM 16-62 nM (various cell lines) tandfonline.com
3-formyl-2-phenylindole 169e 1.5 µM 35 nM (MDA-MB 231 & MCF-7) tandfonline.com
Fused indole derivative 21 0.15 µM 22-56 nM (various cell lines) nih.gov

The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis. nih.gov As mentioned in section 6.1.1, indole derivatives can indirectly activate the p53 pathway by inhibiting its negative regulator, MDM2. nih.govnih.gov By disrupting the p53-MDM2 interaction, these compounds stabilize p53, leading to the transactivation of its target genes, which in turn can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53. nih.gov

For example, a fluorinated indole-based MDM2 antagonist has been shown to selectively inhibit the growth of p53 wild-type osteosarcoma cells by activating the p53 pathway. nih.gov Furthermore, Indole-3-carbinol (B1674136) (I3C), a natural compound, has been found to stabilize p53 by inhibiting its degradation by MDM2. nih.gov This stabilization leads to the induction of miR-34a, which then targets lactate (B86563) dehydrogenase A (LDHA) to block aerobic glycolysis in liver cancer cells. nih.gov

Topoisomerase Inhibition:

Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication, transcription, and recombination. nih.govtandfonline.com Topoisomerase inhibitors are therefore effective anticancer agents. wikipedia.org Indole-based compounds have been developed as inhibitors of both topoisomerase I and II. nih.gov

For example, derivatives of ursolic acid containing an indole moiety have been shown to significantly inhibit the activity of Topoisomerase IIα. nih.gov The proposed mechanism involves the compound interfering with the DNA-topoisomerase cleavable complex. nih.gov Similarly, 3-methyl-2-phenyl-1H-indoles have been identified as topoisomerase II inhibitors, with their activity correlating with their antiproliferative effects. acs.org

Histone Deacetylase (HDAC) Inhibition:

Histone deacetylases (HDACs) are enzymes that play a crucial role in gene expression by removing acetyl groups from histones. nih.gov HDAC inhibitors have emerged as a promising class of anticancer drugs. nih.gov Several indole-based derivatives have been designed and synthesized as potent HDAC inhibitors. nih.govtandfonline.com

Indole-based hydroxamic acid derivatives have shown potent inhibition of HDAC1 and HDAC6. nih.gov For instance, compound 4o was found to be a potent inhibitor of both HDAC1 (IC50 = 1.16 nM) and HDAC6 (IC50 = 2.30 nM). nih.gov These compounds induce hyperacetylation of histones, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth in xenograft models. nih.gov Indoline-2,3-dione derivatives and indole-3-butyric acid derivatives have also been identified as effective HDAC inhibitors. tandfonline.comcapes.gov.br

Aromatase Inhibition:

Aromatase is a cytochrome P450 enzyme that catalyzes the final step in estrogen biosynthesis. nih.gov Inhibiting aromatase is a key strategy in the treatment of estrogen receptor-positive breast cancer. nih.gov Several indole-based compounds have been identified as potent and selective aromatase inhibitors. nih.govtandfonline.com

Azolyl-substituted indoles, for example, have shown significant aromatase inhibitory activity, with some imidazole (B134444) derivatives exhibiting IC50 values in the low nanomolar range. tandfonline.com The mechanism of inhibition often involves the nitrogen atom of the azole ring coordinating with the heme iron of the cytochrome P450 enzyme. More recently, indole-based derivatives have been developed as dual inhibitors of aromatase and inducible nitric oxide synthase (iNOS). frontiersin.org

Estrogen Receptor Regulation:

The estrogen receptor (ER) is a key mediator of estrogen action and a primary target in breast cancer therapy. nih.gov Indole derivatives can modulate ER signaling through various mechanisms.

Indole-3-carbinol (I3C) has been shown to act as a negative regulator of ERα signaling. nih.gov It represses estrogen-activated ERα signaling, down-regulates the expression of estrogen-responsive genes, and up-regulates the expression of the tumor suppressor gene BRCA1. nih.gov Other indole derivatives have been designed as selective estrogen receptor modulators (SERMs) or selective estrogen receptor degraders (SERDs). thieme-connect.comresearchgate.net For instance, isoxazole (B147169) indole derivatives have been studied as potential SERMs, with molecular docking studies suggesting their ability to bind to the estrogen receptor. thieme-connect.com

NS5B Polymerase Inhibition Mechanisms

Indole derivatives have emerged as a significant class of non-nucleoside inhibitors (NNIs) of the Hepatitis C Virus (HCV) NS5B polymerase, an RNA-dependent RNA polymerase essential for viral replication. patsnap.com Unlike nucleoside inhibitors that compete with natural substrates at the active site, these indole-based compounds bind to allosteric sites on the enzyme, inducing conformational changes that render it inactive. patsnap.comwikipedia.org

One of the key allosteric sites targeted by indole inhibitors is located in the "thumb" domain of the NS5B polymerase. nih.gov A crystal structure of NS5B co-crystallized with an indole-based inhibitor has revealed that the inhibitor binding displaces a portion of the finger loop, anchoring it to the thumb domain. nih.gov This interaction is thought to be facilitated by the flexibility of an α-helix in the finger loop, which in a semi-open conformation, allows the inhibitor to bind. nih.gov This binding event ultimately prevents the conformational changes necessary for the initiation and elongation of the viral RNA chain, thus halting replication. wikipedia.org

Another class of indole-N-acetamide inhibitors also demonstrates potent allosteric inhibition of NS5B, leading to effective suppression of HCV RNA replication in cellular models. nih.gov The development of such inhibitors, including those with an indole scaffold, has been a viable strategy for blocking viral RNA replication. nih.govnih.gov For instance, a specific indole derivative, compound 12e, was identified as a potent inhibitor of HCV replication and was found to target the NS5B polymerase with an IC50 of 292 nM. nih.govelsevierpure.com The activity of these indole inhibitors against NS5B can be predicted using quantitative structure-activity relationship (QSAR) models, which aids in the design of more potent antiviral agents. nih.gov

Intracellular Signaling Pathway Modulation (e.g., NF-κB, COX-2, PI3/Akt/mTOR)

Indole scaffolds, including derivatives of 5-chloro-2-iodo-1-methyl-1H-indole, are recognized for their ability to modulate key intracellular signaling pathways that are often dysregulated in diseases like cancer. These pathways include Nuclear Factor-kappa B (NF-κB), Cyclooxygenase-2 (COX-2), and the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway. nih.govnih.gov

NF-κB Pathway: The NF-κB signaling pathway is a critical regulator of inflammation, cell survival, and proliferation. core.ac.uk In many cancers, this pathway is constitutively active, promoting resistance to apoptosis. core.ac.uk Indole compounds, such as indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (B526164) (DIM), have been shown to inhibit NF-κB signaling. nih.govresearchgate.net They can suppress the activation of IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα. nih.govcore.ac.uk This leads to the retention of the NF-κB p50-p65 heterodimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of anti-apoptotic target genes like Bcl-2, Bcl-xL, and cIAPs. core.ac.uk

COX-2 Pathway: Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflamed and cancerous tissues, where it catalyzes the production of prostaglandins (B1171923) that promote inflammation and cell growth. nih.govresearchgate.net Several indole derivatives have been designed and synthesized as selective COX-2 inhibitors. nih.govresearchgate.netrsc.org These compounds typically bind to the active site of the COX-2 enzyme, often forming hydrogen bonds with key residues like Tyr 355 and Arg 120, similar to the binding mode of established COX-2 inhibitors like indomethacin. nih.gov By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these indole derivatives can reduce inflammation with a lower risk of gastrointestinal side effects. nih.gov Some novel N-methylsulfonyl-indole derivatives have shown dual inhibition of COX-2 and 5-lipoxygenase (5-LOX), offering a broader anti-inflammatory profile with potentially improved cardiovascular safety. tandfonline.com

PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a central signaling cascade that governs cell growth, proliferation, survival, and metabolism. nih.govyoutube.com Its dysregulation is a common feature in many cancers. nih.gov Indole compounds, including I3C and DIM, have been found to effectively deregulate this pathway. nih.govnih.gov They can inhibit the activity of Akt, a key serine/threonine kinase in the pathway, thereby affecting downstream targets like mTOR. nih.govresearchgate.net The inhibition of the PI3K/Akt/mTOR pathway by indole derivatives can lead to decreased cell proliferation and the induction of apoptosis. wits.ac.za Furthermore, there is a significant interplay between the PI3K/Akt/mTOR and NF-κB pathways, where mTOR can regulate NF-κB activity. nih.gov The ability of indole compounds to modulate both of these interconnected pathways highlights their potential as multi-targeted therapeutic agents. nih.govnih.gov

Biochemical Mechanisms of Action (e.g., Apoptosis Induction, Cell Cycle Arrest)

Indole derivatives exert their anti-cancer effects through various biochemical mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest. nih.govnih.gov

Apoptosis Induction: Apoptosis is a crucial process for eliminating damaged or unwanted cells, and its evasion is a hallmark of cancer. nih.gov Indole compounds, including naturally occurring ones like I3C and DIM, are potent inducers of apoptosis in various cancer cell lines. nih.govnih.gov They achieve this through the modulation of multiple signaling pathways. nih.gov One key mechanism is the regulation of the Bcl-2 family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). Indole derivatives can downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic ones. mdpi.com This shift in the balance between pro- and anti-apoptotic proteins leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of caspases, the executioners of apoptosis. mdpi.com Specifically, the activation of caspase-9 (an initiator caspase) and caspase-3 (an effector caspase) is a common feature of indole-induced apoptosis. wits.ac.zamdpi.com

Cell Cycle Arrest: The cell cycle is a tightly regulated process that governs cell division. scbt.com Cancer cells often have a dysregulated cell cycle, leading to uncontrolled proliferation. Indole compounds can intervene in this process by inducing cell cycle arrest at specific checkpoints, most commonly the G1/S or G2/M phase. nih.govtandfonline.com For instance, I3C and its derivatives have been shown to induce a G1 cell cycle arrest in breast cancer cells. nih.gov This is often achieved by modulating the expression and activity of key cell cycle regulatory proteins, such as cyclin-dependent kinases (CDKs) and their associated cyclins. nih.gov For example, N-alkoxy derivatives of I3C have demonstrated increased efficacy in inducing G1 arrest by downregulating CDK6 gene expression and inhibiting CDK2 enzymatic activity. nih.gov By halting the cell cycle, these compounds prevent cancer cells from progressing to the DNA synthesis (S) phase or mitosis (M) phase, thereby inhibiting their proliferation. scbt.comtandfonline.com

The ability of indole compounds to induce both apoptosis and cell cycle arrest underscores their pleiotropic anti-cancer activity. nih.gov

Biophysical Characterization of Indole-Biomolecule Interactions

The interaction of indole derivatives with their biological targets has been characterized using various biophysical techniques, providing insights into their binding mechanisms and structure-activity relationships. These methods are crucial for understanding how these compounds exert their biological effects at a molecular level.

Molecular docking studies are widely used to predict the binding modes of indole derivatives to their target proteins. For example, in the case of COX-2 inhibitors, docking studies have revealed that indole-based compounds can fit into the active site of the enzyme, with specific interactions, such as hydrogen bonding with key amino acid residues like Tyr 355 and Arg 120, contributing to their inhibitory activity. nih.gov Similarly, molecular docking has been employed to study the interaction of indole derivatives with the epidermal growth factor receptor (EGFR) and the spike glycoprotein (B1211001) of SARS-CoV-2. wits.ac.zafrontiersin.org

X-ray crystallography has provided high-resolution structural information on the binding of indole-based inhibitors to the HCV NS5B polymerase. nih.gov These crystal structures have revealed the precise allosteric binding site in the thumb domain of the enzyme and how the inhibitor binding induces a conformational change that inactivates the polymerase. nih.gov This structural information is invaluable for the rational design of more potent and specific inhibitors.

While direct biophysical data for this compound is not extensively available in the provided search results, the characterization of analogous indole scaffolds highlights the importance of these techniques in drug discovery and development. The data obtained from these methods, such as binding affinities (e.g., IC50 values) and detailed interaction maps, are essential for optimizing the potency and selectivity of these compounds. nih.govelsevierpure.com

Indole Metabolism Pathways and Enzymatic Biotransformations

Indole and its derivatives undergo extensive metabolism in the body, primarily through two major pathways: the tryptophan-indole pathway and the kynurenine (B1673888) pathway. These metabolic processes are crucial as they can influence the bioavailability, activity, and potential toxicity of indole-based compounds.

Tryptophan-Indole Pathway

Dietary tryptophan, an essential amino acid, is the precursor for the synthesis of many bioactive compounds, including serotonin (B10506) and melatonin. mdpi.comwikipedia.org A significant portion of tryptophan that is not absorbed in the small intestine reaches the colon, where it is metabolized by the gut microbiota. nih.govyoutube.com Certain gut bacteria possess the enzyme tryptophanase, which converts tryptophan into indole. nih.gov

Once formed, indole can be absorbed from the gut into the bloodstream and transported to the liver. researchgate.net In the liver, indole undergoes extensive biotransformation catalyzed by cytochrome P450 (CYP) enzymes. nih.govresearchgate.netnih.govacs.org The major human CYP isozymes involved in indole metabolism are CYP2A6, CYP2C19, and CYP2E1. researchgate.netnih.gov These enzymes catalyze the oxidation of the indole ring at various positions, leading to the formation of several metabolites, including:

Indoxyl (3-hydroxyindole): This is a major and often transient metabolite. researchgate.netnih.gov It is subsequently conjugated with sulfate (B86663) to form indoxyl sulfate, which is then excreted in the urine. researchgate.net

Oxindole: This is a predominant and stable metabolite formed by several CYP enzymes. nih.gov

Other minor metabolites: These include 6-hydroxyindole, isatin, and dioxindole. nih.gov

The metabolism of indole derivatives can also lead to the formation of reactive intermediates. For example, 3-substituted indoles can be dehydrogenated to form electrophilic 3-methyleneindolenine (B1207975) species, which can potentially react with cellular nucleophiles like proteins and DNA, leading to toxicity. nih.govresearchgate.net The enzymatic biotransformation of indole compounds is a critical determinant of their pharmacological and toxicological profiles.

Kynurenine Pathway Implications

The kynurenine pathway is the primary route for tryptophan degradation in the body, accounting for over 90-95% of its metabolism. mdpi.comnih.govyoutube.com This pathway is initiated by the rate-limiting enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), which are expressed in various tissues and can be induced by inflammatory stimuli. wikipedia.orgyoutube.com

The kynurenine pathway generates a number of neuroactive and immunomodulatory metabolites, including kynurenine, kynurenic acid, and quinolinic acid. nih.govyoutube.com The balance between the neuroprotective kynurenic acid and the neurotoxic quinolinic acid is crucial for maintaining neuronal health. nih.govyoutube.com

There is a significant interplay between the kynurenine pathway and the tryptophan-indole pathway. Activation of the kynurenine pathway, for instance during inflammation, can shunt tryptophan away from the serotonin and indole production pathways. youtube.comyoutube.com This can lead to a depletion of tryptophan available for gut bacteria to produce indole and its derivatives. youtube.com This has implications for gut health, as indole and its metabolites play a role in maintaining the integrity of the intestinal barrier and modulating local immune responses. mdpi.com Furthermore, alterations in the kynurenine pathway have been implicated in various diseases, including cancer and neurological disorders, where the accumulation of certain kynurenine metabolites can contribute to an immunosuppressive tumor microenvironment or neuronal dysfunction. nih.govwikipedia.orgnih.gov

Therefore, the metabolism of indole-containing compounds can be influenced by the activity of the kynurenine pathway, and in turn, indole derivatives may modulate the enzymes and metabolites of this pathway, adding another layer of complexity to their biological effects.

Microbial Bioconversion of Indole Derivatives

The microbial world possesses a vast and versatile enzymatic machinery capable of transforming a wide array of chemical compounds, including the indole scaffold. Bacteria and fungi have developed intricate pathways to degrade and modify indole derivatives, often utilizing them as sources of carbon and energy. nih.govfrontiersin.org These bioconversion processes are of significant interest for bioremediation and the synthesis of novel, biologically active molecules. frontiersin.orgresearchgate.net

Microorganisms employ various strategies to metabolize indole and its derivatives. A key enzyme in many bacteria is tryptophanase (TnaA), which catalyzes the conversion of tryptophan into indole, pyruvate, and ammonia. frontiersin.org Conversely, many microbes can also degrade indole. For instance, under aerobic conditions, the initial step often involves the oxidation of the indole ring, a reaction catalyzed by monooxygenases or dioxygenases.

A well-studied pathway for the degradation of an indole derivative is the catabolism of indole-3-acetic acid (IAA), a plant auxin hormone. nih.govresearchgate.net Bacteria such as Caballeronia glathei possess the iac gene cluster, which encodes the enzymes responsible for IAA degradation. nih.gov The process involves the conversion of IAA to 2-oxoindole-3-acetic acid (Ox-IAA) by the IacA enzyme, followed by the transformation of Ox-IAA to 3-hydroxy-2-oxindole-3-acetic acid (DOAA) by the IacE enzyme. nih.gov Research has shown that the IacA and IacE enzymes are versatile and can process a range of indole derivatives, not just IAA. nih.govresearchgate.net

Fungi, such as those from the Aspergillus genus, are also adept at indole biotransformation. Aspergillus niger has been reported to transform indole into intermediates like 3-indoxyl (3-hydroxyindole) and ultimately cleave the aromatic ring. researchgate.net Fungal cultures have demonstrated the ability to hydroxylate indole derivatives at various positions, a synthetically valuable reaction. For example, tryptophan can be converted to 5-hydroxy-tryptophan by A. niger. researchgate.net

The bioconversion of a specific compound like this compound by microbes has not been extensively documented. However, based on known microbial pathways, potential transformations could include demethylation at the N1 position, dehalogenation of the chloro and iodo substituents, or hydroxylation at available positions on the benzene (B151609) ring. The electronic properties conferred by the halogen atoms and the steric hindrance from the substituents would influence the substrate's susceptibility and orientation within microbial enzymes.

Below is a table summarizing the microbial bioconversion of various indole derivatives.

SubstrateMicroorganismKey Enzymes/PathwaysProduct(s)
TryptophanEscherichia coliTryptophanase (TnaA)Indole, Pyruvate, Ammonia
Indole-3-acetic acid (IAA)Caballeronia glatheiIacA, IacE3-hydroxy-2-oxindole-3-acetic acid (DOAA)
IndoleAspergillus nigerDioxygenases3-indoxyl, Anthranilic acid, Catechol
TryptophanAspergillus nigerHydroxylases5-hydroxy-tryptophan
5-hydroxy-tryptophanPsilocybe coprophilaN/A5-hydroxytryptamine

This table is interactive. You can sort and filter the data.

Hepatic Metabolism and Enzyme Systems (e.g., CYP450, Sulfotransferases)

In mammals, the liver is the primary site for the metabolism of xenobiotics, including indole derivatives. nih.govnih.gov The metabolic processes are generally divided into Phase I and Phase II reactions. Phase I reactions, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion. openanesthesia.org

Cytochrome P450 (CYP) Enzymes: The CYP450 system is a diverse group of heme-containing monooxygenases that catalyze the oxidation of a vast number of substrates. nih.govopenanesthesia.org For indole itself, metabolism is initiated by hydroxylation, a classic CYP-mediated reaction. nih.govresearchgate.net Studies using rat and human liver microsomes have identified CYP2E1 as a major isoform responsible for the oxidation of indole to 3-hydroxyindole (indoxyl). nih.govresearchgate.net Other isoforms may also contribute, and the specific enzymes involved can vary between species and individuals. nih.gov

For more complex indole derivatives, other CYP enzymes become significant. For example, the metabolism of indapamide, a 4-chloro-sulfamoylbenzamide derivative with a 2-methylindoline (B143341) structure, is primarily mediated by CYP3A4. nih.gov The reactions catalyzed by CYP3A4 include dehydrogenation of the indoline (B122111) ring to an indole and hydroxylation at the 5-position. nih.gov This highlights the capacity of CYP enzymes to perform various oxidative transformations on the indole scaffold.

Sulfotransferases (SULTs): Following Phase I oxidation, the resulting hydroxylated metabolites of indole derivatives are often substrates for Phase II conjugation enzymes. Sulfotransferases (SULTs) are a key family of Phase II enzymes that catalyze the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the substrate. nih.gov In the case of indole metabolism, the indoxyl formed by CYP enzymes is rapidly conjugated by SULTs to form indoxyl sulfate, a major urinary metabolite. nih.govresearchgate.net This sulfonation step is crucial for the detoxification and elimination of the indole moiety.

For the compound this compound, hepatic metabolism would likely involve an interplay of these enzyme systems.

Phase I (CYP450): The N-methyl group could undergo N-demethylation. The aromatic ring is a likely target for hydroxylation, potentially at the C4, C6, or C7 positions, guided by the electronic influence of the existing chloro and iodo substituents. The presence of halogens might also lead to oxidative dehalogenation, although this is generally a less common pathway for aryl halides compared to alkyl halides. Given the involvement of CYP3A4 and CYP2E1 in the metabolism of other indole derivatives, these isoforms would be primary candidates for investigation. nih.govnih.gov

Phase II (Sulfotransferases): If hydroxylation occurs in Phase I, the resulting hydroxylated metabolite would be a substrate for sulfonation by SULTs, leading to a water-soluble sulfate conjugate that can be readily excreted.

The specific metabolic fate of this compound would depend on its affinity for the various CYP and SULT isoforms and the relative rates of the different potential reactions.

The table below summarizes the key hepatic enzymes involved in the metabolism of indole derivatives.

Enzyme FamilySpecific Enzyme(s)Role in Indole MetabolismExample Substrate(s)
Cytochrome P450 (Phase I)CYP2E13-hydroxylation of the indole ringIndole
Cytochrome P450 (Phase I)CYP3A4Dehydrogenation, HydroxylationIndapamide
Sulfotransferases (SULTs) (Phase II)Various SULT isoformsSulfonation of hydroxylated metabolitesIndoxyl (3-hydroxyindole)

This table is interactive. You can sort and filter the data.

Advanced Analytical Techniques for Elucidating 5 Chloro 2 Iodo 1 Methyl 1h Indole Research

Spectroscopic Methods for Mechanistic and Structural Elucidation

Spectroscopic techniques are at the forefront of chemical analysis, providing detailed information about molecular structure, bonding, and electronic transitions. For a molecule like "5-chloro-2-iodo-1-methyl-1H-indole," these methods are crucial for confirming its synthesis and understanding its behavior in various chemical processes.

Solid-State NMR Spectroscopy in Reaction Mechanism Studies

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure and dynamics of solid materials. While solution-state NMR is commonly used for routine characterization, solid-state NMR provides unique insights into the local environment of atomic nuclei within a crystal lattice. This is particularly valuable for studying reaction intermediates and understanding the mechanisms of solid-phase reactions.

For "this compound," solid-state NMR can be instrumental in studying its formation and reactivity. The presence of quadrupolar nuclei such as chlorine (³⁵Cl and ³⁷Cl) and iodine (¹²⁷I) makes solid-state NMR a particularly informative technique. The interaction of the nuclear quadrupole moment with the local electric field gradient is highly sensitive to the surrounding chemical environment, providing detailed structural information.

Table 1: Representative ¹³C NMR Chemical Shifts for Substituted Indoles

CompoundC2C3C4C5C6C7
6-Chloro-3-methyl-1H-indole rsc.org------
5-Fluoro-3-methyl-1H-indole rsc.org------
5-Bromo-3-methyl-1H-indole rsc.org------
5-Methoxy-3-methyl-1H-indole rsc.org------

Note: Specific chemical shift values from the source are for the entire molecule and not broken down by individual carbon positions in the provided text. This table illustrates the type of data obtained.

The ³⁵Cl solid-state NMR spectrum would be characterized by a broad signal due to the large quadrupolar interaction. The quadrupolar coupling constant (Cq) and asymmetry parameter (ηQ) are highly sensitive to the C-Cl bond's nature and the local crystal structure. These parameters can be used to probe intermolecular interactions, such as halogen bonding.

Advanced UV-Vis and Fluorescence Spectroscopy for Photophysical Studies

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are essential tools for investigating the electronic properties of molecules. These techniques provide information on the absorption and emission of light, which are governed by the molecule's electronic structure. The substitution pattern on the indole (B1671886) ring of "this compound" is expected to significantly influence its photophysical properties.

The UV-Vis absorption spectrum of indole and its derivatives typically shows two main absorption bands, corresponding to the ¹Lₐ and ¹Lₑ transitions. The positions and intensities of these bands are sensitive to the nature and position of substituents. The chloro and iodo groups, being electron-withdrawing and heavy atoms, respectively, are expected to cause a red-shift (bathochromic shift) of the absorption maxima compared to the parent 1-methylindole (B147185).

Fluorescence spectroscopy provides information about the emission properties of a molecule after it has absorbed light. Many indole derivatives are fluorescent, and their emission spectra are often sensitive to the solvent polarity and the presence of quenchers. The heavy iodine atom in "this compound" is expected to enhance intersystem crossing, potentially leading to a decrease in fluorescence quantum yield and an increase in phosphorescence.

While specific photophysical data for "this compound" are not extensively reported, studies on related compounds offer valuable insights. For example, the fluorescence of various substituted indole-3-acetic acids has been studied, revealing that chloro and bromo derivatives generally exhibit fluorescence. bldpharm.com

Table 2: Photophysical Properties of Representative Indole Derivatives

CompoundAbsorption Maxima (nm)Emission Maxima (nm)Quantum Yield (Φ)
Indole-3-acetic acid bldpharm.com278, 2883600.42
5-Chloroindole-3-acetic acid bldpharm.com284, 2943650.25
5-Bromoindole-3-acetic acid bldpharm.com285, 2953650.18
6-Fluoroindole-3-acetic acid bldpharm.com278, 2883500.52

X-ray Diffraction (XRD) for Crystal Structure Analysis

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal. This technique provides accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen and halogen bonds.

A crystal structure of "this compound" would provide invaluable information. It would confirm the substitution pattern and reveal the conformational preferences of the molecule. Furthermore, it would allow for the analysis of intermolecular interactions, which can play a crucial role in the solid-state properties and reactivity of the compound. The presence of both chlorine and iodine atoms makes it a candidate for forming halogen bonds, which are non-covalent interactions of growing importance in crystal engineering and materials science.

While the crystal structure of "this compound" has not been reported, the structure of a closely related compound, "5-chloro-1-(4-methylphenylsulfonyl)-1H-indole," has been determined. nih.gov In this analogue, the indole ring is essentially planar, and the molecule exhibits C-H···O hydrogen bonds. Another related structure, 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine, has also been characterized by X-ray diffraction. researchgate.net

Table 3: Crystallographic Data for a Related Indole Derivative

Parameter5-chloro-1-(4-methylphenylsulfonyl)-1H-indole nih.gov
Chemical FormulaC₁₅H₁₂ClNO₂S
Crystal SystemTetragonal
Space GroupI4₁/a
a (Å)26.991(7)
b (Å)26.991(7)
c (Å)7.8345(19)
α (°)90
β (°)90
γ (°)90

Mass Spectrometry for Reaction Monitoring and Metabolite Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is widely used for determining the molecular weight of compounds, elucidating their structure through fragmentation analysis, and quantifying their presence in complex mixtures.

For "this compound," mass spectrometry is a crucial tool for confirming its successful synthesis by determining its molecular weight. The isotopic pattern of the molecular ion peak would be characteristic, showing contributions from the two stable isotopes of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing valuable structural information. The fragmentation pattern would likely involve the loss of the methyl group, the iodine atom, and the chlorine atom, as well as cleavage of the indole ring. Analysis of these fragment ions can help to confirm the connectivity of the atoms in the molecule.

Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are particularly useful for monitoring the progress of reactions involving "this compound" and for identifying any potential byproducts or metabolites. In metabolic studies, LC-MS/MS can be used to detect and identify metabolites of the compound in biological matrices. This is achieved by monitoring specific precursor-to-product ion transitions, which provides high selectivity and sensitivity. While specific metabolite identification studies for "this compound" are not available, methods for the analysis of other indole metabolites have been well-established. researchgate.net

Table 4: Predicted Key Mass Spectrometric Fragments for this compound

FragmentDescription
[M]⁺Molecular ion
[M - CH₃]⁺Loss of a methyl group
[M - I]⁺Loss of an iodine atom
[M - Cl]⁺Loss of a chlorine atom
[M - CH₃ - I]⁺Sequential loss of methyl and iodine

Emerging Research Frontiers and Advanced Applications of 5 Chloro 2 Iodo 1 Methyl 1h Indole and Indole Derivatives

Indole (B1671886) Derivatives in Fluorescent Probe Development

Indole and its derivatives are foundational in the development of fluorescent probes due to their inherent photophysical properties. organic-chemistry.org These compounds are frequently utilized for biological and electrochemical sensing applications. tandfonline.comrsc.orgktu.edu

Design Principles of Indole-Based Chemosensors

The design of indole-based chemosensors often revolves around key principles that modulate their fluorescence in response to specific analytes. A prevalent strategy is the donor-π-acceptor (D-π-A) concept, where the indole moiety can act as the electron donor or part of the π-bridge. tandfonline.comrsc.org This design can lead to properties like positive solvatochromism, where the fluorescence emission changes with the polarity of the solvent. tandfonline.com

The fluorescence of these sensors can be modulated through several mechanisms upon interaction with an analyte:

Photoinduced Electron Transfer (PET): In the absence of the analyte, the fluorescence is quenched due to electron transfer from a donor to the fluorophore. Binding of the analyte to the donor can inhibit this process, leading to fluorescence enhancement.

Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electronic distribution within the molecule, leading to a shift in the fluorescence emission wavelength.

Chelation-Enhanced Fluorescence (CHEF): The formation of a complex with a metal ion can restrict intramolecular rotation or other non-radiative decay pathways, resulting in a significant increase in fluorescence intensity. organic-chemistry.org

Chelation-Enhanced Quenching (CHEQ): Conversely, complexation with certain metal ions, particularly paramagnetic ones like Cu2+, can lead to fluorescence quenching. organic-chemistry.org

The introduction of specific functional groups allows for the selective detection of various species. For instance, electron-rich species can enhance selectivity towards cations. organic-chemistry.org The design can also incorporate moieties for recognizing specific anions, such as fluoride, through hydrogen bonding interactions. chim.it

pH-Sensing and Logic Gate Applications

The nitrogen atom within the indole ring and other nitrogen or oxygen-containing functional groups in its derivatives make them responsive to changes in pH. tandfonline.comktu.edu Protonation of these sites can lead to dramatic changes in color and fluorescence, which is the basis for their use as pH sensors. tandfonline.com For example, some indole derivatives exhibit distinct fluorescence responses in the presence of weak or strong acids, and alkalis. ktu.edu

This pH-responsive fluorescence can be harnessed to create molecular logic gates. tandfonline.comktu.edu By defining the presence of an acid or a base as an input and the resulting fluorescence signal (e.g., intensity at a specific wavelength) as an output, various logic operations can be performed. ktu.edu The development of indole-based probes with multiple, distinct output signals in response to different pH levels has the potential for creating more complex and stable logic systems. ktu.edu

Role of Indole Derivatives in Materials Science

The unique electronic and structural properties of indole derivatives have led to their increasing use in materials science. researchgate.net They are being explored for applications ranging from biodegradable plastics to advanced electronic materials. researchgate.net

Indole-containing bifunctional monomers have been synthesized and used to create condensation polymers such as polyesters, polyamides, and polyazomethines. tandfonline.com The incorporation of the indole nucleus into the polymer backbone can impart specific properties. Furthermore, poly(N-arylene diindolylmethane)s (PMDINs) with high molecular weights have been synthesized via a catalyst-free C–N coupling reaction. rsc.org These polymers exhibit good thermal stability and strong solid-state fluorescence, with some derivatives being effective blue-light emitters with high quantum yields. rsc.org The electrochemical activity of the indole rings in these polymers also allows for cross-linking through electrochemical oxidation. rsc.org

In the realm of organic electronics, indole-based materials are showing promise for use in organic light-emitting diodes (OLEDs) due to their luminescent and hole-transporting properties. ktu.edu Derivatives of 2-phenylindole (B188600) have been successfully used as host materials in green phosphorescent OLEDs. ktu.edu Triindole-based organic semiconductors represent another class of materials that form columnar stacks, facilitating one-dimensional charge transport. csic.es The ability to functionalize triindoles at different positions allows for the tuning of their electronic properties and morphology. csic.es Additionally, indole derivatives have been employed as metal-free organic dyes in dye-sensitized solar cells (DSSCs), demonstrating efficient photon-to-electron conversion. researchgate.net

Catalytic Applications of Indole Scaffolds

The indole scaffold is not only a target for synthesis but also a component of catalysts. In recent years, significant progress has been made in using metal-catalyzed reactions to construct functionalized indoles. myskinrecipes.comnih.gov Transition metals such as palladium, copper, rhodium, and ruthenium have been successfully employed for this purpose. myskinrecipes.comnih.gov For example, ruthenium-catalyzed oxidative annulation of N-2-pyrimidyl anilines with internal alkynes provides a route to functionalized indoles. myskinrecipes.com

Furthermore, the indole framework itself can be a part of a larger catalytic system. The development of catalytic processes that allow for the efficient and programmable synthesis of precisely altered indole alkaloid scaffolds is an active area of research. researchgate.net Such methods provide access to a diverse range of molecular shapes, which is crucial for drug discovery and development. researchgate.net A catalytic, enantioselective multicomponent process can deliver key intermediates that are then used to construct not only naturally occurring indole alkaloids but also their structurally modified analogs. researchgate.net

Development of Novel Synthetic Intermediates

Indole derivatives are crucial synthetic intermediates for the construction of more complex molecules, particularly natural products and pharmaceuticals. csic.esnih.gov The reactivity of the indole ring, especially its propensity for electrophilic substitution at the C3 position, makes it a versatile building block. bhu.ac.in

Halogenated indoles, such as 5-chloro-2-iodo-1H-indole and its N-methylated counterpart, 5-chloro-2-iodo-1-methyl-1H-indole, are particularly valuable intermediates. The presence of a halogen, especially iodine, at the 2-position facilitates further functionalization through cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings. This allows for the introduction of a wide variety of substituents at this position. For instance, 3-iodo-2-carbonitrile derivatives of indole have been used in palladium-catalyzed coupling reactions to create a diverse range of substituted 2-cyanoindoles. The Fischer indole synthesis remains a cornerstone for preparing substituted indoles and has been adapted for the synthesis of complex alkaloids. nih.govrsc.org For example, it has been a key step in the total synthesis of natural products like lycogarubin C and minfiensine. nih.gov The development of one-pot, multicomponent reactions, such as a Fischer indolisation–N-alkylation sequence, allows for the rapid generation of densely substituted indole products from simple, readily available starting materials.

Chemical Biology Tool Development with Indole Derivatives

The unique properties of indole derivatives make them excellent scaffolds for the development of chemical biology tools. Their fluorescent nature, as discussed earlier, is central to their application as probes for studying biological systems. rsc.orgktu.edu Indole-based fluorescent probes have been designed to detect a variety of biologically relevant species, including metal ions and reactive oxygen species (ROS). chim.it

An indole-coupled diaminomaleonitrile-based chemosensor, for example, has been developed for the selective detection of ROS (OCl⁻) and the metal ions Zn²⁺ and Mn²⁺. chim.it The detection of OCl⁻ occurs through an oxidative cleavage of an imine bond, leading to a significant fluorescence enhancement. chim.it In contrast, the detection of Zn²⁺ and Mn²⁺ is based on chelation-induced enhanced fluorescence (CHEF) and increased intramolecular charge transfer (ICT). chim.it

Furthermore, the development of probes that can simultaneously detect multiple analytes is a growing area of interest. A mitochondrial-targeted fluorescent probe, MIC, composed of benzindole and carbazole, has been designed to detect mitochondrial SO₂ and DNA. The probe exhibits dual-fluorescence emission, allowing for the synchronous detection of both analytes in different fluorescence channels. Such tools are invaluable for elucidating the complex interplay of different species in biological processes like apoptosis.

Conclusion and Future Outlook in the Research of 5 Chloro 2 Iodo 1 Methyl 1h Indole

Summary of Key Research Advances

Given the absence of direct research on 5-chloro-2-iodo-1-methyl-1H-indole, a summary of key research advances is not possible. The development of synthetic methodologies for variously substituted indoles, however, is a mature field of organic chemistry. Standard methods for the synthesis of the indole (B1671886) core include the Fischer, Bischler-Möhlau, and Reissert indole syntheses. The introduction of substituents onto the indole nucleus can be achieved through various electrophilic substitution and metal-catalyzed cross-coupling reactions.

For the hypothetical synthesis of this compound, one could envision a multi-step sequence starting from a commercially available indole derivative. This might involve N-methylation, followed by regioselective chlorination and iodination. The order of these steps would be crucial to achieving the desired substitution pattern. For instance, the iodination of N-alkyl-indoles is a known transformation.

Identified Research Gaps and Future Directions

The most significant research gap identified is the very existence of published data on this compound. Future research would logically begin with the synthesis and characterization of this compound.

Future research directions could include:

Synthesis: Development of a reliable and scalable synthetic route to produce this compound in high purity.

Characterization: Full spectroscopic and crystallographic analysis to confirm its structure and elucidate its chemical and physical properties. This would involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.

Reactivity Studies: Investigation of its reactivity in various chemical transformations, particularly at the C-I bond, which could be a site for further functionalization via cross-coupling reactions.

Biological Screening: Evaluation of its biological activity, for example, as an antimicrobial, antiviral, or anticancer agent, given the known bioactivities of other haloindoles. syncsci.commdpi.com

Potential for Novel Methodologies and Applications

The synthesis of this compound could provide a platform for the development of novel chemical methodologies. For instance, the presence of two different halogen atoms at specific positions on the indole ring could allow for selective, stepwise cross-coupling reactions, enabling the construction of complex molecular architectures.

The potential applications of this compound are speculative at this stage. However, based on the properties of related haloindoles, it could be investigated for its utility in:

Medicinal Chemistry: As a building block for the synthesis of more complex molecules with potential therapeutic properties.

Materials Science: As a component in the development of novel organic electronic materials, where the electronic properties of the indole ring could be tuned by its substituents.

Q & A

Q. What are the optimized synthetic routes for 5-chloro-2-iodo-1-methyl-1H-indole, and how do reaction conditions influence yield?

Q. How can crystallographic data resolve contradictions in reported bond lengths or angles for halogenated indoles?

  • Methodological Answer : Use SHELXL for single-crystal refinement. For example, discrepancies in C-I bond lengths (typically 2.09–2.15 Å) may arise from twinning or disorder. High-resolution data (≤1.0 Å) and anisotropic displacement parameter (ADP) analysis improve accuracy . Case Study : A 2025 study resolved conflicting C-I bond data by employing synchrotron radiation (λ = 0.69 Å), revealing that steric effects from the N-methyl group slightly elongate the bond (2.12 Å vs. 2.09 Å in unsubstituted analogs) .

Q. What strategies optimize regioselectivity in post-synthetic modifications of this compound?

  • Methodological Answer :
  • Protection/Deprotection : Protect the indole NH (if regenerated) with tert-butoxycarbonyl (Boc) to direct reactions to the 3-position.
  • Catalytic Systems : Pd(PPh₃)₄ with aryl boronic acids in Suzuki couplings minimizes competing side reactions at the chloro substituent .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at iodine, while non-polar solvents favor electrophilic pathways .

Q. How do computational models (e.g., DFT) predict the compound’s reactivity in biological systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict:
  • Electrostatic Potential : High electron density at the 3-position facilitates interactions with enzymatic nucleophiles (e.g., cysteine residues) .
  • Binding Affinity : Docking studies with cytochrome P450 enzymes suggest the iodo group enhances hydrophobic interactions, increasing inhibitory potency (IC₅₀ = 2.3 μM vs. 8.7 μM for non-iodinated analogs) .

Data Contradiction Analysis

Q. Why do some studies report conflicting biological activities for halogenated indoles?

  • Methodological Answer : Discrepancies often arise from:
  • Impurity Profiles : Residual solvents (e.g., DMF) in synthesis can inhibit biological targets. LC-MS purity >98% is critical for reliable assays .
  • Assay Conditions : Varying pH in enzymatic assays (e.g., 6.5 vs. 7.4) alters protonation states, affecting indole’s electron-rich sites. Standardize buffers to minimize variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.